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Compound Name: LP-65

Cat. No.: B15623257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical appraisal of LP-184, a novel anti-cancer agent developed by

Lantern Pharma. Its therapeutic potential is evaluated by comparing its performance with

alternative therapies, supported by available preclinical and clinical data.

Introduction to LP-184
LP-184 is a next-generation, synthetically lethal small molecule belonging to the acylfulvene

class. It is a prodrug designed for selective anti-tumor activity, exploiting specific molecular

vulnerabilities within cancer cells. Its development has been guided by Lantern Pharma's

proprietary AI platform, RADR®, which identifies patient populations most likely to respond

based on genomic and biomarker data. LP-184 has received multiple FDA designations,

including Fast Track for glioblastoma (GBM) and triple-negative breast cancer (TNBC), and

Orphan Drug Designation for pancreatic cancer, malignant gliomas, and other rare cancers,

highlighting its potential to address significant unmet medical needs.

Mechanism of Action: A Dual-Biomarker Approach
LP-184's mechanism of action is based on a principle of synthetic lethality, requiring two key

conditions to be met for maximal efficacy:

Tumor-Specific Activation: LP-184 is a prodrug that is metabolically activated into its highly

potent DNA alkylating form by the enzyme Prostaglandin Reductase 1 (PTGR1). Many solid
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tumors, including subsets of pancreatic, lung, breast, and brain cancers, exhibit significant

overexpression of PTGR1 compared to normal tissues.[1][2][3][4][5] This differential

expression provides a therapeutic window, concentrating the drug's cytotoxic activity within

the tumor environment.

Targeting DNA Repair Deficiencies: Once activated, LP-184 covalently binds to DNA,

primarily at N3-adenine, inducing interstrand cross-links and double-strand breaks (DSBs).

[5][6] In healthy cells, these breaks can be repaired by robust DNA Damage Repair (DDR)

pathways, such as the Homologous Recombination (HR) and Nucleotide Excision Repair

(NER) pathways. However, many cancers harbor mutations in these DDR pathways (e.g.,

alterations in BRCA1/2, ATM, ATR, ERCC3/4).[1][7] These DDR-deficient cells are unable to

repair the damage inflicted by LP-184, leading to cell cycle arrest and apoptosis.

This dual-dependency—high PTGR1 for activation and a deficient DDR pathway for lethality—

forms the basis of LP-184's targeted approach.
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Caption: Mechanism of Action of LP-184.
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Comparative Performance Data
The therapeutic potential of LP-184 is best understood by comparing its efficacy against

established and alternative treatments.

This table summarizes the half-maximal inhibitory concentration (IC50) of LP-184 against

various cancer models, compared to standard-of-care agents. Lower values indicate higher

potency.

Cancer
Type /
Model

LP-184 IC50
(nM)

Comparator
Drug

Comparator
IC50 (nM)

Fold
Difference
(Approx.)

Reference(s
)

Glioblastoma

(GBM)
22 - 310

Temozolomid

e

>10,000 (in

MGMT-

expressing

cells)

>30x - 450x [8]

Prostate

Cancer

Organoid

(LuCaP 96)

77

Olaparib

(PARP

Inhibitor)

~9,240 ~120x [6]

Prostate

Cancer

Organoid

(LuCaP 86.2)

645

Olaparib

(PARP

Inhibitor)

~38,700 ~60x [6]

Breast

Cancer (NCI-

60 Panel

Median)

327 N/A N/A N/A [9]

NSCLC

(Selected

Cell Lines)

Nanomolar

range

Cisplatin,

Paclitaxel,

etc.

Micromolar

range
Up to 3800x [10]

This table outlines key efficacy results from preclinical animal models and human clinical trials.
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Parameter LP-184 Result
Comparator /
Context

Reference(s)

Tumor Growth

Inhibition (TGI) in

GBM Xenografts

>100% TGI

(regression) observed.

Standard of care often

results in tumor stasis

rather than

regression.

[11]

Efficacy in PARP-

Inhibitor Resistant

TNBC PDX Models

Demonstrated

complete, durable

tumor regression.

PARP inhibitors are a

standard of care for

HR-deficient TNBC,

but resistance is

common.

[7]

Phase 1a Clinical Trial

(NCT05933265)

Disease Control Rate

(DCR): 48% in

evaluable patients

at/above therapeutic

dose.

DCR in heavily pre-

treated, advanced

solid tumor

populations is typically

low.

Recommended Phase

2 Dose (RP2D)

0.39 mg/kg (IV on

Days 1 & 8 of a 21-

day cycle)

N/A [12]

Durable Benefit

One NSCLC patient

with DDR mutations

remained on

treatment for nearly

two years.

Durable responses in

late-stage, refractory

patients are rare.

[12]

This table presents key PK parameters for LP-184, indicating its ability to reach target tissues.

Data is from mice receiving a single 4 mg/kg intravenous bolus.
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Parameter Value Significance Reference(s)

Brain Cmax 839 nmol/L

Achieves

concentrations well

above in vitro IC50 for

GBM, indicating CNS

penetration.

[13][14]

Tumor Cmax 2,530 nmol/L

Demonstrates

significant drug

accumulation in tumor

tissue.

[13][14]

AUC brain/plasma

Ratio
0.11

Favorable ratio for a

CNS-targeted agent.
[13][14]

AUC tumor/plasma

Ratio
0.2

Confirms preferential

distribution to the

tumor.

[13][14]

Experimental Protocols
The data cited in this guide were generated using standardized methodologies. Below are

detailed protocols representative of those used in the preclinical evaluation of LP-184.

This assay measures the metabolic activity of cells as an indicator of viability after exposure to

a therapeutic agent.

Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for

cell attachment.

Compound Treatment: Prepare serial dilutions of LP-184 and comparator drugs in culture

medium. Remove the existing medium from the wells and add 100 µL of the drug-containing

medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37494541/
https://aacrjournals.org/clincancerres/article/29/20/4209/729422/Preclinical-Efficacy-of-LP-184-a-Tumor-Site
https://pubmed.ncbi.nlm.nih.gov/37494541/
https://aacrjournals.org/clincancerres/article/29/20/4209/729422/Preclinical-Efficacy-of-LP-184-a-Tumor-Site
https://pubmed.ncbi.nlm.nih.gov/37494541/
https://aacrjournals.org/clincancerres/article/29/20/4209/729422/Preclinical-Efficacy-of-LP-184-a-Tumor-Site
https://pubmed.ncbi.nlm.nih.gov/37494541/
https://aacrjournals.org/clincancerres/article/29/20/4209/729422/Preclinical-Efficacy-of-LP-184-a-Tumor-Site
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well.

Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing viable cells

to metabolize the yellow MTT into purple formazan crystals.

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution

(e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete

dissolution. Measure the absorbance at 570 nm using a microplate reader.

Analysis: Convert absorbance values to percentage of viability relative to the vehicle control.

Plot the results against drug concentration and use a non-linear regression model to

calculate the IC50 value.

This in vivo model assesses a drug's anti-tumor activity on human tumors grown in

immunodeficient mice.
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Caption: Workflow for a Patient-Derived Xenograft (PDX) study.

Model Establishment: Surgically obtained human tumor tissue is implanted subcutaneously

into the flank of highly immunodeficient mice (e.g., NSG mice).

Tumor Expansion: Once the initial tumor (P0) reaches a specified size (e.g., 1000 mm³), it is

harvested, fragmented, and passaged into new host mice to generate a cohort with

consistent tumor characteristics.
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Study Enrollment: When tumors in the study cohort reach a volume of 100-150 mm³, mice

are randomized into treatment arms (e.g., Vehicle Control, LP-184, Comparator Drug).

Dosing: LP-184 is administered intravenously according to the specified dose and schedule

(e.g., 4 mg/kg on a 5-days-on, 2-days-off cycle).

Monitoring: Tumor volume is measured with digital calipers 2-3 times per week. Animal body

weight and general health are monitored as indicators of toxicity.

Endpoint: The study concludes when tumors in the control group reach a predetermined

maximum volume, or after a set number of treatment cycles.

Analysis: Efficacy is determined by calculating Tumor Growth Inhibition (TGI) and assessing

the number of partial and complete responses (regressions).

Critical Appraisal and Future Directions
Strengths:

Novel, Targeted Mechanism: The dual requirement of high PTGR1 expression and a DDR

deficiency provides a strong rationale for targeted efficacy and a potentially wide therapeutic

window, sparing normal tissue.

High Potency: Preclinical data consistently show that LP-184 has nanomolar potency, often

orders of magnitude greater than standard-of-care agents, including PARP inhibitors in

relevant models.[6][10]

Activity in Resistant Tumors: LP-184 has demonstrated efficacy in models resistant to

established therapies like PARP inhibitors and temozolomide, addressing a critical area of

unmet need.[7][8]

CNS Penetration: The ability of LP-184 to cross the blood-brain barrier and accumulate in

brain tumors at therapeutic concentrations is a significant advantage for treating notoriously

difficult cancers like GBM.[13][14]

Favorable Early Clinical Data: The Phase 1a trial confirmed the drug's safety profile and

showed encouraging signs of durable disease control in a heavily pre-treated, diverse patient
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population.

Challenges and Future Directions:

Biomarker Development: The success of LP-184 in the clinic will depend on the robust

validation and clinical implementation of companion diagnostics for both PTGR1 expression

and DDR pathway status to ensure optimal patient selection.

Combination Therapies: While potent as a monotherapy, the mechanism of LP-184 makes it

an ideal candidate for combination strategies. Future trials will explore combinations with

PARP inhibitors (to further exploit DDR deficiencies) and checkpoint inhibitors (as DNA

damage can increase tumor immunogenicity).

Managing Toxicity: As a DNA alkylating agent, potential toxicities such as myelosuppression

must be carefully managed. The Phase 1a trial indicated manageable side effects, primarily

Grade 1/2 nausea and vomiting, but this will need to be monitored in larger patient

populations.

Conclusion: LP-184 is a promising, biomarker-driven therapeutic with a compelling,

mechanistically sound rationale for its anti-cancer activity. Preclinical data show exceptional

potency and efficacy in high-unmet-need and treatment-resistant settings. Early clinical results

are encouraging, demonstrating safety and signs of durable activity. The future success of LP-

184 will be contingent on a precision oncology strategy, leveraging its dual-biomarker approach

to select patients who will derive the most benefit, both as a monotherapy and as a component

of novel combination regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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